molecular formula C18H26O4 B14391893 Butyl hexyl phthalate CAS No. 88216-60-8

Butyl hexyl phthalate

Cat. No.: B14391893
CAS No.: 88216-60-8
M. Wt: 306.4 g/mol
InChI Key: LKVQWLUFJXBHKH-UHFFFAOYSA-N
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Description

Butyl hexyl phthalate is a phthalate ester, specifically an ester of phthalic acid. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, like other phthalates, is used in various industrial applications due to its ability to enhance the properties of plastic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl hexyl phthalate is synthesized through the esterification of phthalic anhydride with butanol and hexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phthalic anhydride, butanol, and hexanol, are mixed in a reactor along with an acid catalyst. The mixture is heated and stirred to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Butyl hexyl phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phthalic acid, butanol, hexanol, and various oxidation products depending on the specific reaction conditions .

Scientific Research Applications

Butyl hexyl phthalate has several scientific research applications across various fields:

    Chemistry: It is used as a plasticizer in the production of flexible polymers and resins.

    Biology: Research has shown that phthalates, including this compound, can act as endocrine disruptors, affecting hormone regulation and reproductive health.

    Medicine: In the medical field, this compound is used in the production of flexible medical tubing and blood bags.

    Industry: Beyond its use in plastics, this compound is also employed in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism by which butyl hexyl phthalate exerts its effects involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen and androgen receptors. This binding can alter the normal function of these receptors, leading to disruptions in hormone regulation and associated physiological processes .

Comparison with Similar Compounds

Butyl hexyl phthalate can be compared with other phthalates, such as:

    Di-n-butyl phthalate (DBP): Similar in structure but with two butyl groups. It is also used as a plasticizer but has different physical properties and applications.

    Diethylhexyl phthalate (DEHP): A high molecular weight phthalate used extensively in medical devices and flexible plastics. It has a higher molecular weight and different toxicological profiles compared to this compound.

    Butyl benzyl phthalate (BBP): Contains a benzyl group and is used in flooring and other flexible PVC applications.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of phthalates in various industries .

Properties

CAS No.

88216-60-8

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

1-O-butyl 2-O-hexyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C18H26O4/c1-3-5-7-10-14-22-18(20)16-12-9-8-11-15(16)17(19)21-13-6-4-2/h8-9,11-12H,3-7,10,13-14H2,1-2H3

InChI Key

LKVQWLUFJXBHKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC

Origin of Product

United States

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